molecular formula C11H17NOS B15263081 4-(((Furan-2-ylmethyl)thio)methyl)piperidine

4-(((Furan-2-ylmethyl)thio)methyl)piperidine

Cat. No.: B15263081
M. Wt: 211.33 g/mol
InChI Key: XBHNQYCUSUSWCO-UHFFFAOYSA-N
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Description

4-(((Furan-2-ylmethyl)thio)methyl)piperidine is an organic compound that features a piperidine ring substituted with a furan-2-ylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)piperidine typically involves the reaction of furan-2-ylmethylthiol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with a piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions or batch processes, depending on the scale of production. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of a palladium catalyst in a hydrogenation reaction can be employed to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(((Furan-2-ylmethyl)thio)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the furan ring or modify the piperidine ring.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified piperidine derivatives.

    Substitution: Brominated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of 4-(((Furan-2-ylmethyl)thio)methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Furan-2-ylmethyl)thio)piperidine
  • 2-(2-((Furan-2-ylmethyl)thio)ethyl)piperidine
  • 4-(((Furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine

Uniqueness

4-(((Furan-2-ylmethyl)thio)methyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)piperidine

InChI

InChI=1S/C11H17NOS/c1-2-11(13-7-1)9-14-8-10-3-5-12-6-4-10/h1-2,7,10,12H,3-6,8-9H2

InChI Key

XBHNQYCUSUSWCO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CSCC2=CC=CO2

Origin of Product

United States

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